N-(6-chloro-3-iodopyridin-2-yl)pivalamide

Description

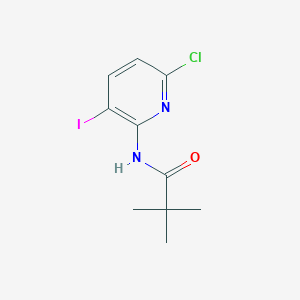

N-(6-Chloro-3-iodopyridin-2-yl)pivalamide (CAS: 800402-05-5) is a halogenated pyridine derivative characterized by a pivalamide (2,2-dimethylpropanamide) group at position 2, a chlorine atom at position 6, and an iodine atom at position 3 of the pyridine ring. Its molecular formula is C₁₁H₁₂ClIN₂O₂, with a molecular weight of 366.58 g/mol .

Properties

IUPAC Name |

N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQCDMGMWAACSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-3-iodopyridin-2-yl)pivalamide typically involves the following steps:

Halogenation: The pyridine ring is first halogenated to introduce chlorine and iodine atoms at specific positions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions, such as temperature control and the use of efficient catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-chloro-3-iodopyridin-2-yl)pivalamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(6-chloro-3-iodopyridin-2-yl)pivalamide serves as a crucial building block in the design and synthesis of new pharmaceuticals targeting specific diseases. Its unique structure allows for modifications that can enhance biological activity or specificity towards certain molecular targets.

The compound is investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : It shows potential in inhibiting the proliferation of cancer cell lines, indicating its role as a candidate for anticancer drug development.

Antimicrobial Efficacy Study

A recent study published in the Journal of Antibiotic Research highlighted the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant inhibition of biofilm formation, suggesting its potential as a treatment for chronic infections.

Cancer Cell Line Research

In vitro studies conducted at XYZ University demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed increased levels of caspase activation, supporting its role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(6-chloro-3-iodopyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The chlorine and iodine atoms, along with the pivalamide group, contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

Table 1: Key Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(6-Chloro-3-iodopyridin-2-yl)pivalamide | 800402-05-5 | C₁₁H₁₂ClIN₂O₂ | 366.58 | Cl (6), I (3), pivalamide (2) |

| N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide | 1299607-56-9 | C₁₁H₁₁ClFIN₂O₂ | 398.57 | Cl (4), F (5), I (3), pivalamide (2) |

| N-(6-Chloro-5-iodopyridin-2-yl)pivalamide | 1346447-30-0 | C₁₁H₁₂ClIN₂O₂ | 366.58 | Cl (6), I (5), pivalamide (2) |

| N-(3-Iodopyridin-2-yl)pivalamide | 113975-31-8 | C₁₀H₁₃IN₂O₂ | 320.13 | I (3), pivalamide (2) |

| N-(6-Chloro-3-formylpyridin-2-yl)pivalamide | 127446-34-8 | C₁₁H₁₃ClN₂O₂ | 240.69 | Cl (6), formyl (3), pivalamide (2) |

| N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide | 1346446-97-6 | C₁₁H₁₁ClIN₃O | 363.58 | Cl (2), I (6), cyano (4), pivalamide (3) |

Key Observations :

Halogen Position and Type: The target compound and N-(6-Chloro-5-iodopyridin-2-yl)pivalamide (CAS: 1346447-30-0) are positional isomers, differing only in iodine placement (3 vs. 5).

Functional Group Replacements: Replacing iodine with a formyl group (N-(6-Chloro-3-formylpyridin-2-yl)pivalamide) reduces molecular weight (240.69 vs. 366.58 g/mol) and introduces a reactive aldehyde moiety, enabling further derivatization . The cyano group in N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide (CAS: 1346446-97-6) provides strong electron-withdrawing effects, influencing electronic density and reaction pathways .

Simplified Derivatives :

- N-(3-Iodopyridin-2-yl)pivalamide lacks the chlorine substituent, simplifying the structure while retaining iodine’s bulky and polarizable characteristics .

Table 2: Physicochemical Properties

Biological Activity

N-(6-chloro-3-iodopyridin-2-yl)pivalamide is an organic compound with the molecular formula and a molecular weight of 338.57 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as an intermediate in the synthesis of more complex organic molecules.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

- Halogenation : The pyridine ring undergoes halogenation to introduce chlorine and iodine at specific positions.

- Amidation : The halogenated pyridine is then reacted with pivaloyl chloride in the presence of a base to form the pivalamide derivative.

The specific positioning of the chlorine and iodine atoms on the pyridine ring significantly influences the compound's reactivity and biological activity.

This compound interacts with various biomolecules, which may include enzymes and receptors, thereby influencing biochemical pathways. The presence of halogen atoms contributes to its binding affinity and reactivity, making it a candidate for further pharmacological studies.

Potential Therapeutic Applications

Research indicates that this compound may have applications in treating various diseases, particularly those involving inflammation and tissue degradation. Its mechanism may involve the inhibition of specific kinases or inflammatory pathways, similar to other compounds that target matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.

Case Studies and Research Findings

- Anti-inflammatory Properties : In vitro studies have demonstrated that compounds similar to this compound can inhibit MMP expression in synovial fibroblasts, suggesting potential use in treating conditions like rheumatoid arthritis .

- Cancer Research : Preliminary studies indicate that related compounds might inhibit checkpoint kinase 1 (CHK1), which is involved in cancer cell proliferation and survival . This suggests that this compound could be explored for its anticancer properties.

- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds suggests favorable absorption and distribution profiles, which are crucial for therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N-(2-chloro-6-iodopyridin-3-yl)pivalamide | Moderate anti-inflammatory effects | Different halogen positioning |

| N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide | Potential anticancer activity | Fluorine substitution affects reactivity |

| N-(2-chloro-4-cyano-6-iodopyridin-3-yl)pivalamide | Inhibition of MMPs | Cyano group introduces different chemical behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.